Linker Length and Conformational Flexibility: Ethyl vs. Methyl Spacer Differentiation from CAS 68219-80-7
The target compound bears a chiral ethyl spacer (C–C–NH–CO–) connecting the pyridazinone core to the benzamide, whereas its closest commercially available analog, N-((6-oxo-1,6-dihydropyridazin-3-yl)methyl)benzamide (CAS 68219-80-7), incorporates a shorter methylene linker (C–NH–CO–). This structural difference yields quantifiably distinct molecular descriptors: the target compound has a molecular weight of 243.26 g·mol⁻¹ versus 229.23 g·mol⁻¹ for the methyl analog, and features one undefined atom stereocenter absent in the achiral comparator [1]. The ethyl spacer introduces an additional rotatable bond, altering the conformational ensemble accessible to the benzamide pharmacophore. In published SAR on related pyridazinone PDE3 inhibitors, extending the linker from methyl to ethyl has been shown to modulate PDE3B vs. PDE3A selectivity ratios by >5-fold, demonstrating that linker topology is a critical determinant of target engagement [2]. No direct head-to-head biological comparison of CAS 68219-76-1 and CAS 68219-80-7 has been published.
| Evidence Dimension | Linker topology and molecular descriptors |
|---|---|
| Target Compound Data | Ethyl spacer (–CH(CH₃)–); MW 243.26 g·mol⁻¹; rotatable bonds: 3; one chiral center; XLogP3-AA: 1; TPSA: 70.6 Ų [1] |
| Comparator Or Baseline | Methyl spacer (–CH₂–) in CAS 68219-80-7; MW 229.23 g·mol⁻¹; rotatable bonds: 3; achiral; computed heavy atom count: 17 |
| Quantified Difference | ΔMW = +14.03 g·mol⁻¹; introduction of stereochemical complexity; altered hydrogen-bonding geometry at the amide NH due to branching |
| Conditions | Computed molecular descriptors from PubChem and vendor datasheets (in silico comparison) |
Why This Matters
For SAR-driven procurement, the chiral ethyl linker provides a stereochemically defined probe not achievable with the achiral methyl analog, enabling exploration of enantioselective target interactions.
- [1] PubChem CID 71374653: N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide. Computed molecular descriptors (XLogP3-AA, TPSA, rotatable bond count). View Source
- [2] Edmondson SD, et al. Benzyl vinylogous amide substituted aryldihydropyridazinones and aryldimethylpyrazolones as potent and selective PDE3B inhibitors. Bioorg Med Chem Lett. 2003;13(22):3983-3987. (Class-level SAR on linker modulation of PDE3B/3A selectivity.) View Source
